molecular formula C6H3NO2 B136711 2-oxo-2H-pyran-5-carbonitrile CAS No. 129660-12-4

2-oxo-2H-pyran-5-carbonitrile

Cat. No.: B136711
CAS No.: 129660-12-4
M. Wt: 121.09 g/mol
InChI Key: BSKONEMTLKHESY-UHFFFAOYSA-N
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Description

2-oxo-2H-pyran-5-carbonitrile: is a heterocyclic compound that belongs to the class of pyranones Pyranones are six-membered oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmacological properties The structure of this compound consists of a pyran ring with a carbonyl group at the 2-position and a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2H-pyran-5-carbonitrile can be achieved through several methods. One common approach involves the reaction of α-aroylketene dithioacetals with malononitrile and secondary amines. This reaction proceeds through a domino process involving consecutive addition-elimination, intramolecular cyclization, and ring opening and closing sequences . Another method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions using readily available starting materials such as aldehydes, malononitrile, and β-ketoesters. The reaction conditions are optimized to achieve high yields and purity of the desired product. Catalysts such as ammonium acetate or other acid-base catalysts are often used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-oxo-2H-pyran-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Primary amines or other reduced forms.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-oxo-2H-pyran-5-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds and polycyclic aromatic hydrocarbons. It serves as a building block for the construction of complex molecular architectures .

Biology and Medicine: It is used in the synthesis of pharmacologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents .

Industry: In the materials science field, this compound is used in the development of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and fluorescent dyes. Its unique structural features make it suitable for use in optoelectronic devices .

Comparison with Similar Compounds

    2-amino-4H-pyran-3-carbonitrile: This compound has a similar pyran ring structure with an amino group at the 2-position and a nitrile group at the 3-position.

    2-oxo-2H-pyran-3-carbonitrile: This compound has a similar structure with a carbonyl group at the 2-position and a nitrile group at the 3-position.

Uniqueness: 2-oxo-2H-pyran-5-carbonitrile is unique due to the specific positioning of the nitrile group at the 5-position, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Oxo-2H-pyran-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of pyranones, which are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃NO₂, characterized by a pyran ring with a carbonyl group at the 2-position and a nitrile group at the 5-position. This unique structural arrangement contributes to its distinct chemical reactivity and biological activity.

PropertyValue
Molecular Weight139.09 g/mol
Density1.3 g/cm³
Boiling Point282 °C
Melting PointNot available

The biological activity of this compound is believed to involve several biochemical pathways:

  • Caspase Activation : Related compounds have shown weak activation of caspases (3, 8, and 9) in HL-60 cells, suggesting a potential role in apoptosis induction.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics .
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit inflammatory pathways, contributing to its potential therapeutic applications.

Biological Activity Studies

Several studies have investigated the biological activities of compounds related to or derived from this compound:

Anticancer Activity

A study reported that derivatives of pyranones, including those similar to this compound, exhibited notable anticancer properties against various cancer cell lines. For instance, compounds synthesized from this scaffold demonstrated cytotoxicity against human histiocytic lymphoma (U937) and neuroblastoma (SH-SY5Y) cell lines .

Antimicrobial Activity

Research has highlighted the antimicrobial efficacy of pyran derivatives. In vitro tests showed that these compounds could inhibit the growth of several bacterial strains, indicating their potential as new antimicrobial agents .

Anti-inflammatory Effects

In animal models, pyran derivatives have been shown to reduce inflammation markers significantly. This suggests that this compound may be useful in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Multicomponent Reactions : A common synthetic route involves reacting α-aroylketene dithioacetals with malononitrile and secondary amines under optimized conditions to yield high purity products.
  • Industrial Production : Large-scale production typically utilizes readily available starting materials like aldehydes and β-ketoesters under catalytic conditions to facilitate efficient synthesis.

Study on Anticancer Properties

In a detailed investigation, researchers synthesized various derivatives based on the pyran framework and tested their anticancer activities against multiple cell lines. The findings indicated that certain modifications enhanced cytotoxicity significantly compared to the parent compound .

Neuroprotective Effects

Another study explored the neuroprotective potential of pyran derivatives in models of neurodegenerative diseases. The results suggested that these compounds could modulate key signaling pathways involved in neuroprotection, making them candidates for further development in treating Alzheimer's disease .

Properties

IUPAC Name

6-oxopyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKONEMTLKHESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562515
Record name 2-Oxo-2H-pyran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129660-12-4
Record name 2-Oxo-2H-pyran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2H-pyran-5-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-oxo-2H-pyran-5-carbonitrile
2-oxo-2H-pyran-5-carbonitrile
2-oxo-2H-pyran-5-carbonitrile
2-oxo-2H-pyran-5-carbonitrile
2-oxo-2H-pyran-5-carbonitrile

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